![molecular formula C12H13ClF2N2O3S B2786646 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine CAS No. 923799-92-2](/img/structure/B2786646.png)
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CDP is a piperazine-based compound that has been synthesized using various methods and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has also been proposed that this compound may act by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to reduce inflammation and oxidative stress, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to be stable under a range of conditions, making it easy to handle and store. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the exploration of the mechanism of action of this compound, which could lead to the development of new drugs with similar pharmacological properties. Additionally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its potent pharmacological properties make it a potential candidate for the treatment of various diseases, and its ease of synthesis and stability make it a valuable tool for research purposes. Further research is needed to explore its full potential and develop new drugs based on its pharmacological properties.
Synthesemethoden
The synthesis of 1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine involves the reaction between 1-chloroacetyl piperazine and 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. This compound has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N2O3S/c13-8-11(18)16-4-6-17(7-5-16)21(19,20)12-9(14)2-1-3-10(12)15/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLACWNGKQKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


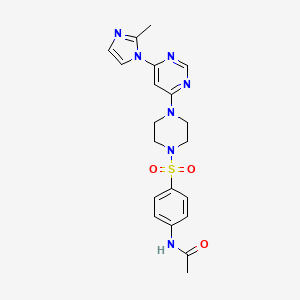
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)


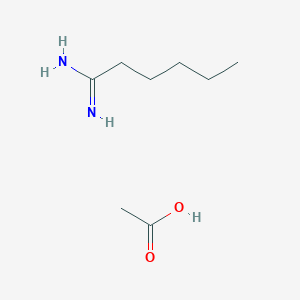
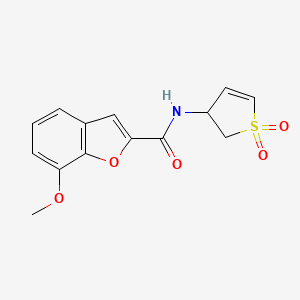
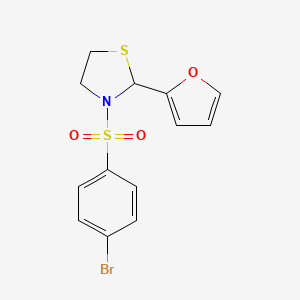
![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)
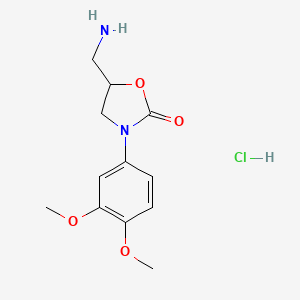
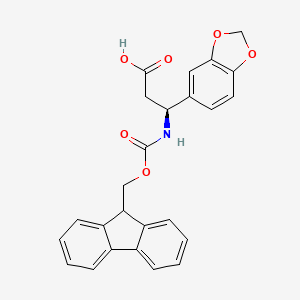
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)